molecular formula C18H16ClN3O B11462644 2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B11462644
M. Wt: 325.8 g/mol
InChI Key: LYLHRCBYRAGXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of amino, chlorophenyl, dimethylamino, and carbonitrile groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(3-chlorophenyl)-4H-chromene-3-carbonitrile. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile stands out due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16ClN3O/c1-22(2)13-6-7-14-16(9-13)23-18(21)15(10-20)17(14)11-4-3-5-12(19)8-11/h3-9,17H,21H2,1-2H3

InChI Key

LYLHRCBYRAGXGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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